1-(3-羟甲基苯基)-3-甲基脲

描述

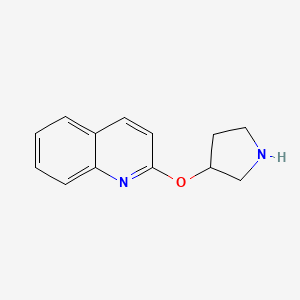

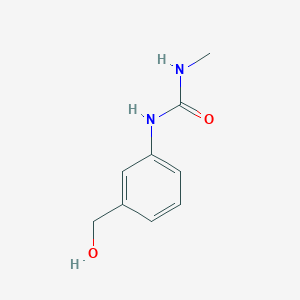

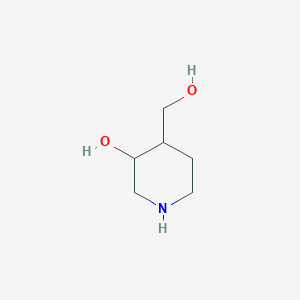

The compound “1-(3-Hydroxymethylphenyl)-3-methylurea” is an organic compound consisting of a urea group (NH2-CO-NH2) where one of the hydrogens in one of the amine groups is replaced by a 3-hydroxymethylphenyl group and the other hydrogen is replaced by a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and isocyanates . Another possible method could be the reaction of phenols with isocyanates .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a central urea group with a 3-hydroxymethylphenyl group and a methyl group attached to the nitrogen atoms .Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo reactions with pinacol boronic esters, leading to formal anti-Markovnikov hydromethylation of alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydroxymethyl group could make it an alcohol .科学研究应用

Photopolymerization and Light-Based 3D Bioprinting

Background: The emergence of additive manufacturing, commonly referred to as 3D printing, has revolutionized biofabrication. Among various 3D bioprinting methods, light-based bioprinting stands out due to its spatiotemporal control over biomaterials. However, the lack of suitable photoactive biomaterials has been a challenge.

Applications:- Tissue Engineering : Light-based 3D bioprinting enables the creation of intricate structures with high resolution and precision. Researchers have used photoactive hydrogels to fabricate tissue constructs, promoting cell adhesion, proliferation, and migration .

- Drug Delivery Systems : Photoactive biomaterials can serve as carriers for drug delivery. By incorporating 3-(hydroxymethyl)phenol into hydrogels, researchers explore controlled drug release mechanisms .

Stable Boron-Carriers for Neutron Capture Therapy

Background: Boronic acids and their esters are promising compounds for drug design and neutron capture therapy. However, their stability in water remains a challenge.

Applications:- Neutron Capture Therapy : Researchers investigate stable boron-carriers, including 3-(hydroxymethyl)phenol derivatives, for targeted cancer treatment. These compounds selectively accumulate in tumor cells, enhancing boron neutron capture therapy efficacy .

Other Potential Applications

Background: While less explored, 3-(hydroxymethyl)phenol may have additional applications:

Applications:作用机制

Target of Action

Compounds with similar structures, such as organoboron compounds, are known to be used in suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that “1-(3-Hydroxymethylphenyl)-3-methylurea” might also interact with similar targets.

Mode of Action

In the suzuki–miyaura coupling process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . It’s plausible that “1-(3-Hydroxymethylphenyl)-3-methylurea” might have a similar interaction with its targets.

Biochemical Pathways

Organoboron compounds, which may be structurally similar, are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that “1-(3-Hydroxymethylphenyl)-3-methylurea” might affect similar biochemical pathways.

Pharmacokinetics

For instance, pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role in chemical transformations .

Result of Action

The suzuki–miyaura coupling process, which similar compounds may be involved in, results in the formation of a new carbon-carbon bond . This suggests that “1-(3-Hydroxymethylphenyl)-3-methylurea” might have similar molecular effects.

Action Environment

The action, efficacy, and stability of “1-(3-Hydroxymethylphenyl)-3-methylurea” can be influenced by various environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Furthermore, the Suzuki–Miyaura coupling process, which similar compounds may be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .

未来方向

属性

IUPAC Name |

1-[3-(hydroxymethyl)phenyl]-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-10-9(13)11-8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBVDEZYQSSVND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxymethylphenyl)-3-methylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)

![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)

![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B3116942.png)

![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)

![Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane](/img/structure/B3116969.png)

![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)